molecular formula C18H19N3O B6318028 (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179057-00-2

(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6318028
CAS No.: 179057-00-2
M. Wt: 293.4 g/mol
InChI Key: YRLLRAIMNUTJLD-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that features a benzylamine structure with a methoxy group and a pyrazolyl group attached to the benzyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves the reaction of 2-methoxybenzyl chloride with 3-(2H-pyrazol-3-yl)benzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazolyl group can interact with enzymes or receptors, modulating their activity. The benzylamine moiety can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-phenyl]-amine
  • (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-pyridyl]-amine
  • (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-thienyl]-amine

Uniqueness

(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the methoxy and pyrazolyl groups allows for diverse reactivity and potential interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[3-(1H-pyrazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-22-18-8-3-2-6-16(18)13-19-12-14-5-4-7-15(11-14)17-9-10-20-21-17/h2-11,19H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLLRAIMNUTJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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